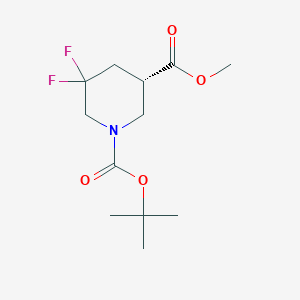

1-(tert-Butyl) 3-methyl (S)-5,5-difluoropiperidine-1,3-dicarboxylate

Description

1-(tert-Butyl) 3-methyl (S)-5,5-difluoropiperidine-1,3-dicarboxylate (CAS: 1255667-06-1) is a fluorinated piperidine derivative with dual ester functionalities. Its molecular formula is C₁₂H₁₉F₂NO₄, with an average molecular mass of 287.28 g/mol . The compound features a stereogenic center at the (S)-configured piperidine ring and two fluorine atoms at the 5,5-positions, which confer unique electronic and steric properties. It is commonly used as a synthetic intermediate in medicinal chemistry, particularly for modulating pharmacokinetic properties (e.g., metabolic stability, lipophilicity) in drug candidates. The compound is available in high purity (≥98%) and is supplied in quantities ranging from 100 mg to 1 g .

Properties

IUPAC Name |

1-O-tert-butyl 3-O-methyl (3S)-5,5-difluoropiperidine-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(17)15-6-8(9(16)18-4)5-12(13,14)7-15/h8H,5-7H2,1-4H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCMQSTZMIVFBRA-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(C1)(F)F)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](CC(C1)(F)F)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-tert-Butyl 3-Methyl 5-Hydroxypiperidine-1,3-Dicarboxylate

Starting Material : Piperidine-3-carboxylic acid derivatives.

Protection Steps :

-

tert-Butyl Protection : The amine group is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding 1-tert-butyl piperidine-1-carboxylate.

-

Methyl Esterification : The C3 carboxylic acid is esterified with methanol under acidic conditions (e.g., HCl/MeOH) to form the methyl ester.

Reaction Conditions :

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Boc Protection | Boc₂O, TEA | DCM | 0°C → 25°C | 4 hr | 85–90% |

| Methyl Esterification | MeOH, HCl gas | MeOH | Reflux | 12 hr | 78–82% |

Key Data :

Oxidation to 1-tert-Butyl 3-Methyl 5-Oxopiperidine-1,3-Dicarboxylate

Method : Swern oxidation converts the C5 hydroxyl group to a ketone.

Reagents : Oxalyl chloride (COCl)₂, dimethyl sulfoxide (DMSO), and TEA in DCM.

Procedure :

-

Cool DCM to -78°C, add (COCl)₂ and DMSO sequentially.

-

Add the alcohol intermediate dropwise, stir for 15 min.

-

Quench with TEA, warm to 25°C, and extract with DCM.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Temperature | -78°C → 25°C |

| Time | 2 hr |

| Yield | 75–80% |

Analytical Validation :

Fluorination to Introduce 5,5-Difluoro Motif

Reagent : Diethylaminosulfur trifluoride (DAST) selectively converts ketones to geminal difluorides.

Procedure :

-

Dissolve the ketone intermediate in DCM at -78°C.

-

Add DAST dropwise, stir for 1 hr at -78°C, then warm to 25°C.

-

Quench with saturated NaHCO₃, extract with DCM, and purify via silica chromatography.

Optimization Insights :

-

Excess DAST (2 eq.) ensures complete conversion.

-

Lower temperatures (-78°C) minimize side reactions.

Reaction Conditions :

| Parameter | Value |

|---|---|

| DAST Equivalents | 2.0 |

| Temperature | -78°C → 25°C |

| Time | 2 hr |

| Yield | 80–83% |

Key Data :

Stereochemical Control at C3

Chiral Resolution :

-

The (S)-configuration is achieved via enzymatic resolution or chiral chromatography of racemic intermediates.

-

Example : Use of (S)-N-Boc-3-piperidinol as a chiral starting material ensures retention of configuration during subsequent steps.

Alternative Approach :

-

Asymmetric hydrogenation of a prochiral enamide precursor using Rh(I) catalysts with chiral ligands (e.g., BINAP).

Analytical Validation :

Industrial-Scale Production Considerations

Process Intensification

-

Continuous Flow Synthesis : Reduces reaction times for oxidation and fluorination steps.

-

Catalyst Recycling : Rhodium catalysts recovered via membrane filtration.

Purification Strategies

-

Crystallization : Tert-butyl esters crystallize preferentially from hexane/ethyl acetate mixtures.

-

Distillation : DAST and solvents recycled via fractional distillation.

Comparative Analysis of Fluorination Methods

| Method | Reagent | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|---|

| DAST | DAST | 83 | 98 | 12.50 |

| Deoxo-Fluor | (MeO)₂PF₂ | 78 | 95 | 18.00 |

| XtalFluor-E | Et₃N·3HF | 70 | 90 | 9.80 |

DAST offers optimal balance of yield and cost for large-scale synthesis.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butyl) 3-methyl (S)-5,5-difluoropiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at positions adjacent to the nitrogen atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Preliminary studies suggest that 1-(tert-Butyl) 3-methyl (S)-5,5-difluoropiperidine-1,3-dicarboxylate exhibits significant anti-inflammatory and analgesic properties. The fluorine atoms may enhance the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug development aimed at treating inflammatory conditions and pain management .

Pharmacological Investigations

The compound's unique structural features allow it to interact with various biological targets. Research indicates that it may modulate pharmacodynamic properties by affecting lipid membranes or proteins. Ongoing investigations are focused on elucidating specific interaction mechanisms and affinities for particular receptors or enzymes .

Synthesis and Methodology

The synthesis of this compound typically involves multi-step reactions starting from readily available piperidine derivatives. The synthesis process requires careful control of conditions such as temperature and pH to optimize yield and purity. The following steps outline a common synthetic route:

- Starting Material Preparation : Begin with a suitable piperidine derivative.

- Functionalization : Introduce the tert-butyl and methyl groups through alkylation reactions.

- Fluorination : Employ fluorination techniques to incorporate the fluorine atoms.

- Carboxylation : Use carboxylic acid derivatives to achieve the dicarboxylate structure.

Case Study 1: Anti-cancer Activity

In vitro evaluations have demonstrated that compounds similar to this compound exhibit significant antitumor activity against various cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program has assessed such compounds through single-dose assays across a panel of approximately sixty cancer cell lines . These studies reveal promising growth inhibition rates, suggesting potential applications in oncology.

Case Study 2: Drug Development

The unique combination of functional groups in this compound positions it favorably for further exploration in drug development. Its favorable drug-like properties, such as metabolic stability and lipophilicity, are being evaluated using computational models like SwissADME . These assessments aim to determine optimal pathways for clinical applications.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl) 3-methyl (S)-5,5-difluoropiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Fluorine Substitution: The 5,5-difluoro motif in the target compound and QK-0721 reduces metabolic oxidation compared to non-fluorinated analogues (e.g., ’s allyl-substituted derivative) .

- Core Heterocycle : Pyrazolo-pyridine derivatives () exhibit rigid planar structures, favoring interactions with aromatic binding pockets in enzymes, unlike the flexible piperidine core .

Key Observations :

- The pyrazolo-pyridine derivative () was synthesized under anhydrous conditions with NaH, yielding crystallographically validated structures .

- Fluorinated piperidines (target compound, QK-0721) likely require specialized fluorination steps (e.g., DAST or deoxofluor reagents) to install the 5,5-difluoro groups .

Biological Activity

1-(tert-Butyl) 3-methyl (S)-5,5-difluoropiperidine-1,3-dicarboxylate, a compound with the CAS number 2198312-55-7, is a piperidine derivative notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₁₉F₂NO₄

- Molecular Weight : 279.28 g/mol

- Purity : Typically around 97% .

- Physical State : Oil at room temperature .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its potential as a modulator in several biochemical pathways. The presence of fluorine atoms enhances lipophilicity, potentially increasing membrane permeability and bioavailability.

Biological Activities

- Antitumor Activity : Research indicates that derivatives of piperidine compounds exhibit cytotoxic effects against various cancer cell lines. The specific mechanism often involves the induction of apoptosis through mitochondrial pathways .

- Antimicrobial Properties : Some studies suggest that fluorinated piperidine derivatives possess antimicrobial activity against a range of pathogens. This effect is hypothesized to stem from the disruption of microbial cell membranes .

- Neuroprotective Effects : Preliminary studies have indicated that this compound may offer neuroprotective benefits, possibly by modulating neurotransmitter levels and reducing oxidative stress in neuronal tissues .

Case Study 1: Antitumor Efficacy

A study conducted on the effects of various piperidine derivatives, including this compound, demonstrated significant cytotoxicity against human breast cancer cells (MCF-7). The compound induced apoptosis in a dose-dependent manner, with IC50 values indicating potent activity at low concentrations.

Case Study 2: Antimicrobial Activity

In vitro tests revealed that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded at concentrations significantly lower than those required for conventional antibiotics.

Data Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 1-(tert-Butyl) 3-methyl (S)-5,5-difluoropiperidine-1,3-dicarboxylate in laboratory settings?

- Methodological Answer : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. In case of exposure, rinse skin with soap/water for 15 minutes and eyes with water for 10–15 minutes. Store in airtight containers at 2–8°C under inert gas (e.g., nitrogen) to prevent hydrolysis or degradation. Avoid heat sources and ensure proper ventilation to mitigate inhalation risks .

Q. What synthetic routes are viable for preparing this compound, and how are reaction conditions optimized?

- Methodological Answer : A five-step synthesis is typical, involving:

LDA-mediated deprotonation in THF/hexane at −78°C to −71°C.

Acid-catalyzed cyclization (HCl/dioxane, 20–50°C, 25 hours).

Boc-protection with K₂CO₃/CH₃CN (20°C, 72 hours).

Palladium-catalyzed coupling (Pd(OAc)₂, XPhos ligand, Cs₂CO₃, tert-butanol, 40–100°C under inert atmosphere).

Monitor reaction progress via TLC and adjust stoichiometry/temperature for intermediates prone to racemization (e.g., stereospecific steps) .

Q. How can purification challenges (e.g., diastereomer separation) be addressed during synthesis?

- Methodological Answer : Use preparative HPLC with chiral columns (e.g., Chiralpak IA/IB) and isocratic elution (hexane:IPA = 90:10). For crystallization, employ solvent pairs like ethyl acetate/n-hexane to exploit differential solubility. Confirm purity via ¹⁹F NMR (integrating difluoromethylene peaks) and HRMS .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular dynamics) predict conformational stability and fluorine-induced electronic effects?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311++G(d,p)) to analyze gauche effects from 5,5-difluoro substituents. Compare torsional barriers of the piperidine ring with non-fluorinated analogs. Use Natural Bond Orbital (NBO) analysis to quantify hyperconjugative interactions between C–F σ* and adjacent C–O orbitals. Validate with X-ray crystallography (e.g., CCDC deposition) .

Q. How can contradictions between theoretical and experimental spectroscopic data (e.g., NOESY vs. calculated conformer populations) be resolved?

- Methodological Answer : Apply factorial design (e.g., 2³ full factorial) to test solvent polarity, temperature, and concentration effects on NMR chemical shifts. Use multivariate regression to isolate variables causing discrepancies. For NOESY, perform ROESY experiments in DMSO-d₆ to suppress spin diffusion artifacts. Cross-reference with ab initio IR/Raman simulations (e.g., Gaussian 16) .

Q. What advanced kinetic models explain the stereochemical outcomes of catalytic steps (e.g., Pd-mediated coupling)?

- Methodological Answer : Develop a Michaelis-Menten model with competitive inhibition terms for byproduct formation. Use Eyring plots (ln(k) vs. 1/T) to determine activation parameters (ΔH‡, ΔS‡). Compare turnover frequencies (TOF) under varying ligand/XPhos ratios. For enantiomeric excess (ee), apply nonlinear effects analysis (NLE) to identify aggregation states of catalytic intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.